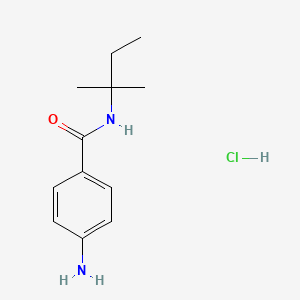
N-(2,2,2-trifluoroethyl)-4-chloropyridine-2-carboxamide
Overview
Description
“N-(2,2,2-Trifluoroethyl)-4-chloropyridine-2-carboxamide” is likely a fluorine-containing organic compound . Fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are widely used in the field of new drug development .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, N-2,2,2-trifluoroethylisatin ketimines, a related group of compounds, have been developed as fluorine-containing synthons . They have been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .Scientific Research Applications
Molecular Structure-Activity Relationships
N-(2,2,2-trifluoroethyl)-4-chloropyridine-2-carboxamide's applications in scientific research are primarily centered around its utility in studying molecular structure-activity relationships, particularly within the context of developing inhibitors for transcription factors like NF-kappaB and AP-1. For instance, Palanki et al. (2000) delved into the structure-activity relationship of related compounds, aiming to enhance oral bioavailability. They discovered that modifications at specific positions of the pyrimidine ring influenced activity, emphasizing the importance of the carboxamide group for activity retention. This research highlights the chemical's role in understanding how small changes in molecular structures can significantly affect biological activity, which is crucial for drug development processes (Palanki et al., 2000).
Crystal Engineering and Pharmaceutical Cocrystals
The compound also finds relevance in crystal engineering and the design of pharmaceutical cocrystals. Reddy et al. (2006) demonstrated the utility of a novel carboxamide-pyridine N-oxide synthon for assembling isonicotinamide N-oxide in a triple helix architecture, showcasing its potential in synthesizing cocrystals of barbiturate drugs. This application is significant in pharmaceutical sciences, where cocrystal formation can alter drug solubility, stability, and bioavailability, thus impacting drug formulation and delivery strategies (Reddy et al., 2006).
Enantioselective Catalysis
In the realm of organic synthesis, derivatives of carboxamides, such as those derived from l-piperazine-2-carboxylic acid, have been developed as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, a reaction of significant interest for the synthesis of chiral amines. Wang et al. (2006) found that these catalysts provided high yields and enantioselectivities for a broad range of substrates, indicating the potential of this compound derivatives in facilitating stereoselective synthetic processes (Wang et al., 2006).
properties
IUPAC Name |
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-1-2-13-6(3-5)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPYEKQGPJVSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)


![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)


![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)
![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)
